molecular formula C8H5LiN2O2 B6243557 lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate CAS No. 2402829-74-5

lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B6243557
CAS No.: 2402829-74-5
M. Wt: 168.1
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Description

Lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that combines the structural features of pyrrole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of lithium in the structure adds unique properties that can be exploited in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate can then undergo further reactions, such as the addition of propargylamine, followed by intramolecular cyclization to yield the desired pyrrolo[1,2-a]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of solid-phase synthesis and automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyrimidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrimidine-6-carboxylate derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium pyrrolo[1,2-a]pyrimidine-6-carboxylate is unique due to the presence of lithium, which can enhance its stability, reactivity, and potential applications in various fields. The combination of pyrrole and pyrimidine rings also provides a versatile scaffold for further chemical modifications and functionalization.

Properties

CAS No.

2402829-74-5

Molecular Formula

C8H5LiN2O2

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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